molecular formula C11H11NO2S B11067805 N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide

N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B11067805
M. Wt: 221.28 g/mol
InChI Key: HAVNWGPRWYBLEM-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a compound that features both thiophene and furan rings, which are heterocyclic aromatic compounds. Thiophene contains a sulfur atom, while furan contains an oxygen atom in their respective five-membered rings. These heterocycles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves the condensation of 2-thiopheneethylamine with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction conditions often involve stirring the reactants in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide is unique due to the presence of both thiophene and furan rings, which confer distinct electronic and steric properties. This dual heterocyclic structure enhances its versatility and potential in various applications compared to compounds containing only one type of heterocycle .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C11H11NO2S/c13-11(10-4-1-7-14-10)12-6-5-9-3-2-8-15-9/h1-4,7-8H,5-6H2,(H,12,13)

InChI Key

HAVNWGPRWYBLEM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CC=CS2

Origin of Product

United States

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